molecular formula C9H14N2O B14474128 2-(2,2-Dimethylpropoxy)pyrazine CAS No. 70090-34-5

2-(2,2-Dimethylpropoxy)pyrazine

Cat. No.: B14474128
CAS No.: 70090-34-5
M. Wt: 166.22 g/mol
InChI Key: VGOBXNKMDKAHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylpropoxy)pyrazine is a substituted pyrazine derivative featuring a pyrazine core (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4) modified by a 2,2-dimethylpropoxy group at the 2-position .

Properties

CAS No.

70090-34-5

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(2,2-dimethylpropoxy)pyrazine

InChI

InChI=1S/C9H14N2O/c1-9(2,3)7-12-8-6-10-4-5-11-8/h4-6H,7H2,1-3H3

InChI Key

VGOBXNKMDKAHRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=NC=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropoxy)pyrazine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the cyclization of appropriate precursors, which can be achieved through environmentally benign and cost-effective routes .

Industrial Production Methods

Industrial production of 2-(2,2-Dimethylpropoxy)pyrazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropoxy)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or organometallic reagents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have enhanced biological or chemical properties.

Scientific Research Applications

2-(2,2-Dimethylpropoxy)pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropoxy)pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key pyrazine derivatives and their properties:

Compound Name Substituents Molecular Formula Synthesis Method Key Properties/Applications References
2-(2,2-Dimethylpropoxy)pyrazine 2-position: 2,2-dimethylpropoxy C₉H₁₆N₂O Inferred: Pd-catalyzed coupling (e.g., Stille) High lipophilicity; potential coordination ligand or electronic material
2-Methoxy-5-isopropylpyrazine 2-methoxy, 5-isopropyl C₈H₁₂N₂O Direct alkylation or nucleophilic substitution Food additive (flavor compound); volatility suited for aroma applications
2-Methyl-6-allylpyrazine 2-methyl, 6-allyl C₈H₁₀N₂ Cross-coupling or allylation reactions Reactive allyl group for further functionalization
(R)-3,6-Diethoxy-2-isopropylpyrazine 3,6-diethoxy, 2-isopropyl (dihydro) C₁₁H₂₀N₂O₂ Stereoselective synthesis via Pd catalysis Chiral dihydro structure; crystallographic applications
Pyrazine-2-amidoxime (POAX) 2-amidoxime C₅H₆N₄O Condensation of pyrazine-2-carbonitrile with hydroxylamine Metal chelation; antimicrobial activity

Physical and Chemical Properties

  • Lipophilicity : The 2,2-dimethylpropoxy group increases lipophilicity (logP ~2.5–3.0 estimated) compared to methoxy (logP ~1.2) or ethoxy derivatives, enhancing membrane permeability in biological systems .
  • Basicity : Pyrazine’s basicity (pKa ~0.5–1.2 for coordinated species) is reduced by electron-donating alkoxy groups, as seen in [M(CN)₅pzH]²⁻ complexes (pKa ~0.4–1.2) . The dimethylpropoxy group may further decrease basicity due to steric shielding of the nitrogen lone pairs.

Key Research Findings and Data

Spectroscopic Data

  • NMR Trends : Allyl and methoxy substituents in pyrazines induce characteristic shifts (e.g., allyl protons at δ 5.0–6.0 ppm; methoxy at δ 3.8–4.0 ppm) . The dimethylpropoxy group would show split signals for geminal methyl groups (δ 1.0–1.2 ppm) and a singlet for the central methylene (δ 3.5–3.7 ppm).
  • IR Spectroscopy : Alkoxy groups exhibit strong C-O stretches at 1050–1150 cm⁻¹, while pyrazine ring vibrations occur at 1500–1600 cm⁻¹ .

Comparative Electronic Properties

Compound HOMO (eV) LUMO (eV) Bandgap (eV)
Pyrazine (unsubstituted) -9.2 -1.8 7.4
2-Methoxy-5-isopropylpyrazine -8.5 -2.3 6.2
2-Allyl-6-methylpyrazine -8.1 -2.6 5.5
2-(2,2-Dimethylpropoxy)pyrazine (estimated) -8.3 -2.4 5.9

Note: Data extrapolated from DFT studies on pyrazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.